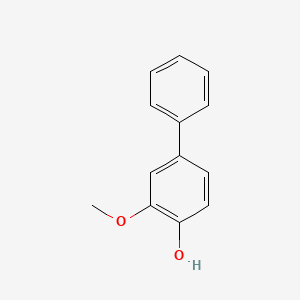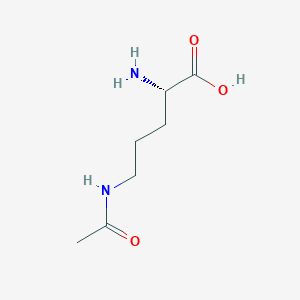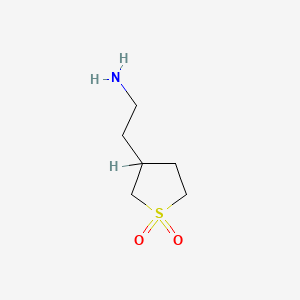
4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-46-9. Its molecular weight is 331.82 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) [3- (1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19ClFNO/c20-16-7-8-17 (18 (21)12-16)19 (23)15-6-4-5-14 (11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.81 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.科学的研究の応用
Environmental Impact and Toxicity
Reproductive Toxicity of Benzophenone-3 (BP-3) : A study by Ghazipura et al. (2017) reviewed the impact of BP-3, a compound similar to benzophenone derivatives, on reproduction. The findings suggest potential endocrine-disrupting effects leading to altered estrogen and testosterone balance, highlighting the need for standardized future studies to further understand the impact of such compounds on reproductive health (Ghazipura et al., 2017).
Environmental Occurrence and Toxicity of BP-3 : Kim and Choi (2014) conducted a review on the environmental occurrence and toxic effects of BP-3, a common component of organic sunscreen products. The study discussed the compound's presence in various environmental matrices and its potential ecological risks, emphasizing the need for further studies on its long-term environmental impact (Kim & Choi, 2014).
Biological and Health Implications
Health Concerns for Vulnerable Populations : Wnuk et al. (2021) reviewed the potential harmful effects of BP-3, another benzophenone derivative, particularly on children, adolescents, and pregnant women. The study pointed out that BP-3 could cross biological barriers and may induce reproductive toxicity, endocrine system disruption, and neurotoxicity, calling for cautious use of cosmetics containing such compounds (Wnuk et al., 2021).
Chemical Synthesis and Applications : A paper by Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, flurbiprofen. The study presented a more practical and cost-effective method for its synthesis, contributing to its commercial production (Qiu et al., 2009).
Antioxidant Properties and Medicinal Uses
Biological Activities of Chromones : A review by Yadav et al. (2014) on chromones and their derivatives, which are structurally related to benzophenones, highlighted their antioxidant properties and potential in mitigating cell impairment, indicating their importance in developing treatments for various diseases (Yadav et al., 2014).
Biological Properties of Polyisoprenylated Benzophenones : Acuña et al. (2009) summarized the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities of polyisoprenylated benzophenones isolated from Clusiaceae family plants. The paper discussed their potential as drugs and lead compounds, including their mechanism of action on cancer cells (Acuña et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENGZHREUNMNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643600 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-42-7 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
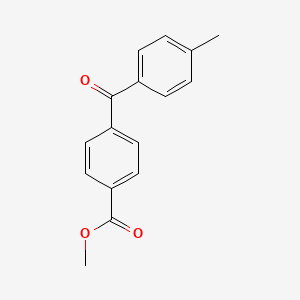

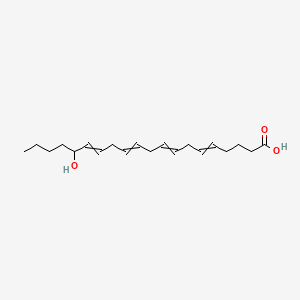
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)

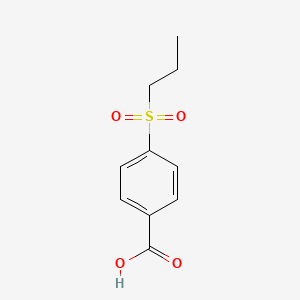
![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)
